molecular formula C24H24BrN5O2 B2465216 3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-41-6

3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2465216
CAS No.: 873076-41-6
M. Wt: 494.393
InChI Key: IECYIZLIHHNXPE-UHFFFAOYSA-N
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Description

The compound “3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Neurodegenerative Disease Treatment

  • Research suggests that derivatives of tetrahydropyrimido[2,1-f]purinediones, similar in structure to the specified compound, have potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are targets for such diseases. One study found that introducing mono- or di-chloro-substituted phenyl or benzyl residues led to potent monoamine oxidase-B inhibitors, offering potential for neurodegenerative disease treatment (Koch et al., 2013).

Water-Soluble Tricyclic Xanthine Derivatives

  • A series of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, chemically related to the compound , were designed as water-soluble tricyclic xanthine derivatives. These derivatives displayed potent dual-target-directed A1/A2A adenosine receptor antagonists and showed promise as multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).

Dual-Target Directed Ligands

  • Research on N9-benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, structurally similar to the specified compound, showed that they act as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B blockade, indicating their potential in neurodegenerative disease treatment (Załuski et al., 2019).

Antiinflammatory Activity

  • Some derivatives based on the pyrimidopurinedione ring system, closely related to the compound of interest, have demonstrated antiinflammatory activity. For instance, 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione showed potency in anti-inflammatory assays, highlighting the therapeutic potential of such compounds (Kaminski et al., 1989).

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O2/c1-15-5-4-6-19(11-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-9-18(25)10-8-17/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECYIZLIHHNXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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